![molecular formula C₁₇H₂₂N₄O₁₂P₂ B1142223 Unii-92C8wzz28Z CAS No. 86108-27-2](/img/structure/B1142223.png)
Unii-92C8wzz28Z
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Overview
Description
“Unii-92C8wzz28Z” is also known as Riboflavin 3’,4’-Diphosphate . It has the molecular formula C17H22N4O12P2 .
Synthesis Analysis
The synthesis of “Unii-92C8wzz28Z” involves various methods such as diazotization and coupling reactions. It can be characterized using different analytical techniques such as NMR spectroscopy, mass spectrometry, IR spectroscopy, and X-ray crystallography.
Molecular Structure Analysis
The molecular structure of “Unii-92C8wzz28Z” is represented by the InChIKey: TZDBHGNYCSWJOP-SCRDCRAPSA-N .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
“Unii-92C8wzz28Z” is a yellow to brownish-red crystalline powder that is insoluble in water but soluble in organic solvents. It has a melting point of 192°C and a boiling point of 552°C. It is stable under normal conditions but can decompose upon exposure to light, heat, and acidic or alkaline environments.
Scientific Research Applications
Antioxidant Properties
Studies have shown that Riboflavin 3’,4’-diphosphate exhibits antioxidant properties, helping to alleviate oxidative stress. This stress is implicated in the development of chronic diseases such as cancer, diabetes, and cardiovascular diseases. Riboflavin’s role as an antioxidant makes it a potential therapeutic agent in managing these conditions .
Riboflavin Biosynthesis
Riboflavin 3’,4’-diphosphate is involved in the biosynthesis of riboflavin, which is essential for various redox processes in living cells. Understanding the biosynthesis pathway can aid in the development of novel anti-infective drugs, as these enzymes are absent in animals and present in microbes .
Biotechnological Production
The compound plays a role in the biotechnological production of riboflavin, which is used in animal husbandry and as a dietary supplement. Optimizing the production process through genetic and enzymatic research can lead to more efficient and cost-effective methods .
Enzyme Cofactor
Riboflavin 3’,4’-diphosphate serves as a cofactor for various flavoprotein enzymes. These enzymes are involved in numerous biological pathways, and research into their mechanisms can contribute to the development of drugs targeting specific metabolic pathways .
Photodynamic Therapy
Due to its ability to act as a prooxidant under ultraviolet irradiation, Riboflavin 3’,4’-diphosphate has potential applications in photodynamic therapy. This therapy is used to treat certain medical conditions, including cancer, by utilizing light-sensitive compounds to generate reactive oxygen species that can kill cells .
Safety And Hazards
The toxicity of “Unii-92C8wzz28Z” depends on the dosage and route of exposure. It has low toxicity when ingested but can cause skin and eye irritation upon contact.
properties
IUPAC Name |
[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,5-dihydroxy-4-phosphonooxypentan-3-yl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(23)14(33-35(29,30)31)12(6-22)32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDBHGNYCSWJOP-SCRDCRAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)OP(=O)(O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)OP(=O)(O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O12P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Riboflavin 3',4'-diphosphate | |
CAS RN |
86108-27-2 |
Source
|
Record name | Riboflavin 3',4'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIBOFLAVIN 3',4'-DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92C8WZZ28Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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